Compound Description: (S)-17b is a potent, selective inhibitor of class I histone deacetylase (HDAC) isoforms. In vitro, it exhibits strong activity against human myelodysplastic syndrome (SKM-1) cell lines. (S)-17b increases intracellular levels of acetyl-histone H3 and P21, inducing G1 cell cycle arrest and apoptosis. Oral administration of (S)-17b demonstrates significant in vivo antitumor activity in SKM-1 xenograft models, with enhanced efficacy observed in mice with intact immune systems compared to those with thymus deficiencies. []
Relevance: While structurally distinct from 3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, (S)-17b shares a core benzamide structure. Both compounds highlight the significance of benzamide derivatives in medicinal chemistry, particularly in developing anticancer agents. The exploration of (S)-17b's activity profile and its effectiveness through oral administration might offer insights into potential development pathways for related benzamide derivatives like the target compound.
Compound Description: Imatinib, known by the brand name Gleevec, is a tyrosine kinase inhibitor primarily used to treat chronic myeloid leukemia (CML) and other malignancies. It functions by inhibiting the BCR-ABL tyrosine kinase, an abnormal enzyme produced by the Philadelphia chromosome present in CML. This inhibition blocks the proliferation of cancerous cells. [, , ]
Relevance: Imatinib shares a benzamide core structure with 3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide. Both compounds illustrate the versatility of benzamide derivatives in targeting various proteins involved in disease pathways. While the target compound's specific biological activity is unknown, the success of Imatinib in cancer treatment underscores the potential of structurally similar benzamides for therapeutic development.
Compound Description: Nilotinib, marketed as Tasigna, is a second-generation tyrosine kinase inhibitor primarily used to treat chronic myeloid leukemia (CML). It exhibits a higher potency and specificity compared to Imatinib, making it effective against Imatinib-resistant CML. [, ]
Relevance: Similar to 3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, Nilotinib belongs to the benzamide class of compounds. The presence of pyrimidine and pyridine rings in both compounds further strengthens their structural similarity. Although their biological targets might differ, the shared structural features and the clinical success of Nilotinib suggest that exploring the therapeutic potential of the target compound could be promising.
Compound Description: GDC-0449 is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway. This pathway plays a crucial role in embryonic development and is implicated in the development of various cancers. GDC-0449 has shown promising results in preclinical studies and is currently undergoing Phase II clinical trials for treating various types of cancer. []
Relevance: GDC-0449, like 3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, features a methylsulfonyl group attached to the benzamide core. The presence of this shared functional group suggests a potential similarity in their physicochemical properties and possibly some overlap in their biological activity.
Compound Description: TFAP is a known COX-1 inhibitor, a class of drugs with analgesic effects. Despite its positive effects, TFAP suffers from drawbacks like causing reddish-purple coloration of urine and having weaker analgesic potency compared to indomethacin. []
Relevance: Although not directly structurally related, the research on TFAP led to the exploration of the 5-amino-2-alkoxy-N-phenylbenzamide scaffold, designed by combining features of TFAP and another analgesic, parsalmide. This highlights a strategy of modifying benzamide structures, similar to the target compound, to enhance desirable properties and mitigate adverse effects for potential drug development.
Compound Description: 9v is a potent COX-1 inhibitor and analgesic developed during the exploration of the 5-amino-2-alkoxy-N-phenylbenzamide scaffold. It exhibits potent COX-1 inhibitory and analgesic activities, comparable to those of indomethacin. []
Relevance: While not directly structurally similar to 3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, the development of 9v showcases the potential of exploring structural variations within the benzamide family for discovering novel analgesic agents.
Compound Description: 9g is another promising analgesic agent identified during the same research endeavor. It demonstrates a more potent analgesic effect than both indomethacin and 9v, without causing gastric damage or urine coloration, despite its weaker COX-1 inhibitory activity compared to indomethacin or 9v. []
Relevance: Though 9g doesn't share direct structural similarities with 3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, its discovery highlights the potential of exploring diverse substitutions on the benzamide core to optimize pharmacological activity and reduce adverse effects, providing a valuable strategy for developing new therapeutic agents within this chemical class.
Compound Description: CI-994 is a selective inhibitor of class I HDACs, known for its antitumor properties. It has demonstrated efficacy in preclinical models of sustained atrial fibrillation by preventing atrial fibrosis, reducing time in fibrillation, and mitigating inflammatory responses. []
Relevance: Both CI-994 and 3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide share the core benzamide structure, suggesting potential similarities in their physicochemical properties and possible overlaps in their biological activity, despite their distinct target specificities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.